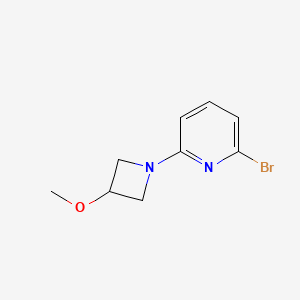
2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine is a halogenated heterocyclic compound with a pyridine ring substituted with a bromine atom at the 2-position and a 3-methoxy-1-azetidinyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine typically involves the bromination of 6-(3-methoxy-1-azetidinyl)pyridine. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2-position. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination and side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Reduction: Piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the azetidinyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-3-methoxy-6-(methoxymethyl)pyridine
- 2-Bromo-6-methoxypyridine
- 2-Bromo-6-(hydroxymethyl)pyridin-3-ol
Uniqueness
2-Bromo-6-(3-methoxy-1-azetidinyl)pyridine is unique due to the presence of the 3-methoxy-1-azetidinyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and development.
Eigenschaften
Molekularformel |
C9H11BrN2O |
|---|---|
Molekulargewicht |
243.10 g/mol |
IUPAC-Name |
2-bromo-6-(3-methoxyazetidin-1-yl)pyridine |
InChI |
InChI=1S/C9H11BrN2O/c1-13-7-5-12(6-7)9-4-2-3-8(10)11-9/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
KUWMZNOCOBGIIG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CN(C1)C2=NC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)
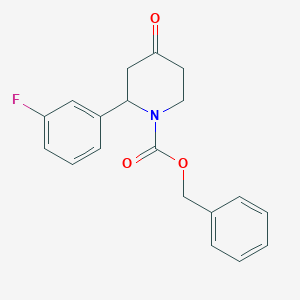

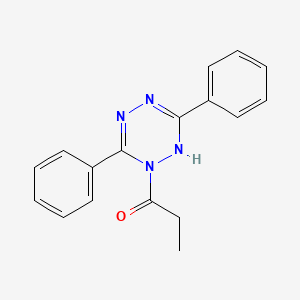
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)

![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)
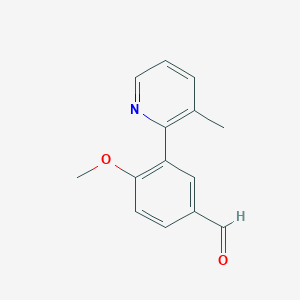
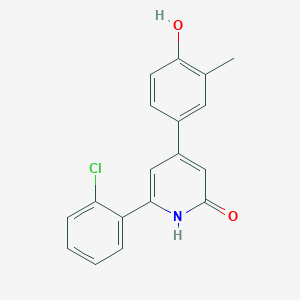
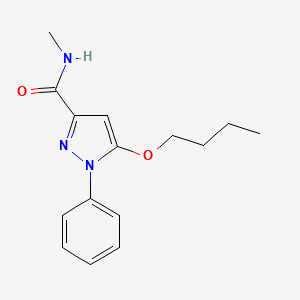
![4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937580.png)
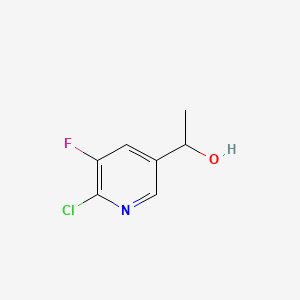
![2-[(1-Methyl-1H-imidazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B13937584.png)
